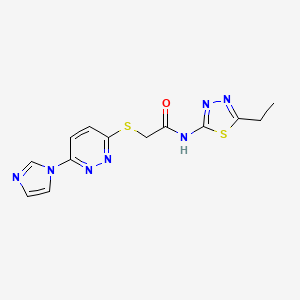
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H13N7OS2 and its molecular weight is 347.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insecticidal Properties
One of the notable applications of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide derivatives is in the field of insecticides. A study by Fadda et al. (2017) demonstrated that certain heterocycles, including those with a thiadiazole moiety, showed potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antibacterial Applications
Derivatives of the compound have been investigated for their antibacterial properties. For instance, Ramalingam et al. (2019) synthesized derivatives and found them to exhibit significant antibacterial activity (Ramalingam et al., 2019).
Anticancer Potential
The compound's derivatives have been explored for anticancer applications. Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and evaluated their cytotoxic activities against various cancer cell lines, showing significant results against breast cancer (Abu-Melha, 2021).
Glutaminase Inhibition
Research by Shukla et al. (2012) explored the synthesis of BPTES analogs, including those with thiadiazol-2-yl acetamide, as potent glutaminase inhibitors. These analogs showed potential in inhibiting the growth of human lymphoma B cells (Shukla et al., 2012).
Antioxidant and Antitumor Evaluation
Hamama et al. (2013) investigated certain N-substituted-2-amino-1,3,4-thiadiazoles, including derivatives of the compound , for their cytotoxicity and antioxidant activities. Some derivatives exhibited promising results (Hamama et al., 2013).
ACAT-1 Inhibition
Research by Shibuya et al. (2018) identified a derivative of this compound as an effective inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1), which can be useful for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7OS2/c1-2-11-17-19-13(23-11)15-10(21)7-22-12-4-3-9(16-18-12)20-6-5-14-8-20/h3-6,8H,2,7H2,1H3,(H,15,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJQIWDRQZPPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3001917.png)
![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B3001919.png)
![5-Benzyl-2-(3-methyl-4-oxoquinazolin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3001921.png)
![1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid](/img/structure/B3001922.png)
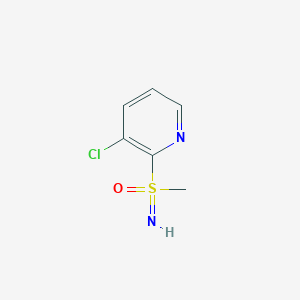

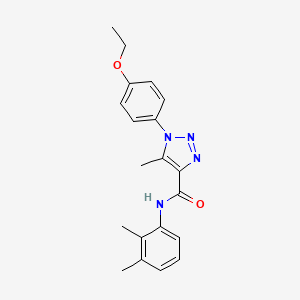
![1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B3001931.png)
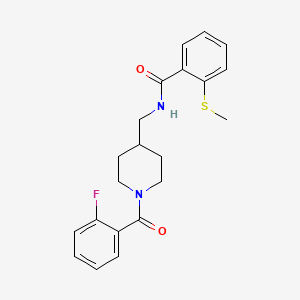
![2-Chloro-N-[2,2-difluoro-2-(6-methoxypyridin-2-yl)ethyl]acetamide](/img/structure/B3001933.png)
![Benzo[d]thiazol-2-yl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3001935.png)

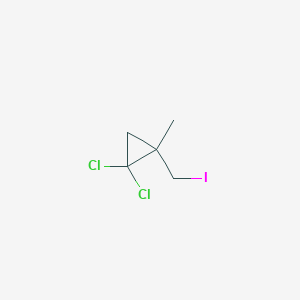
![Dispiro[2.2.26.23]decane-8-carboxylic acid](/img/structure/B3001940.png)
